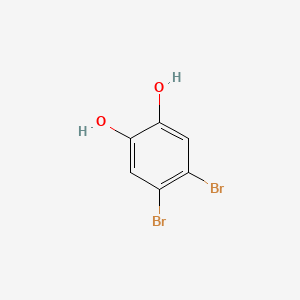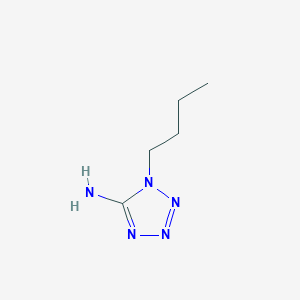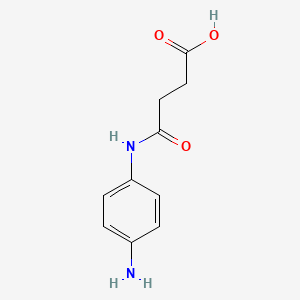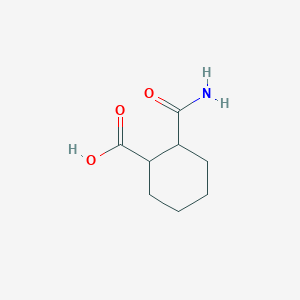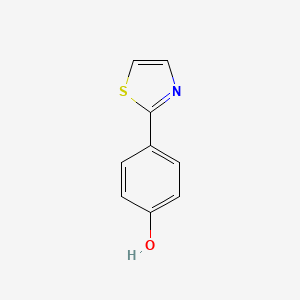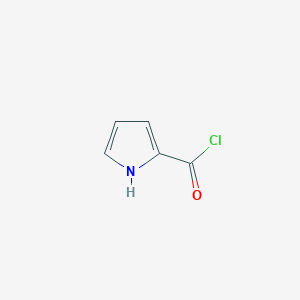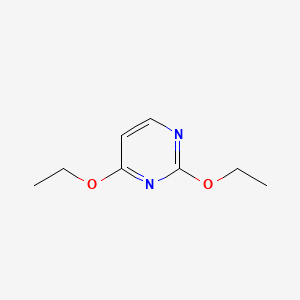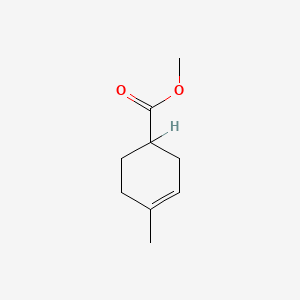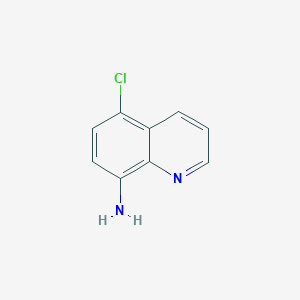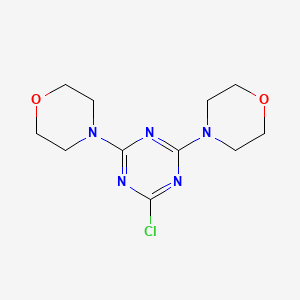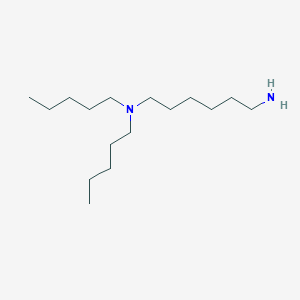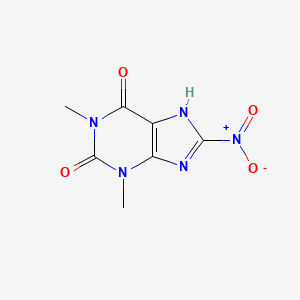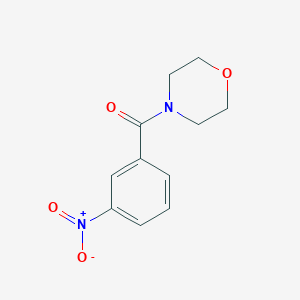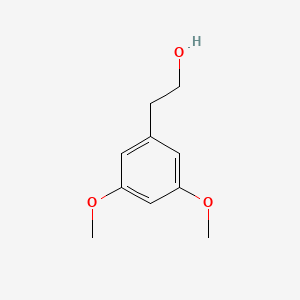
2-(3,5-二甲氧基苯基)乙醇
描述
“2-(3,5-Dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H14O3 . It is also known as 3,4-Dimethoxybenzeneethanol, 3,4-Dimethoxyphenethyl alcohol, or Homoveratryl alcohol .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)ethanol” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 5th positions and an ethanol group (CH2CH2OH) at the 2nd position .
科学研究应用
1. 木质素模型化合物研究
2-(3,5-二甲氧基苯基)乙醇在木质素研究中被用作模型化合物。Nie等人(2014年)研究了在漂白条件下氯氧化木质素模型化合物的氧化动力学,包括类似化合物1-(3,4-二甲氧基苯基)乙醇,探讨了氯化和氧化反应(Nie et al., 2014)。同样,Cui等人(1999年)关注了锰(IV)-Me4DTNE复合物催化的木质素对过氧化氢的反应性(Cui et al., 1999)。
2. 配位化学
在配位化学中,2-(3,5-二甲氧基苯基)乙醇已被研究其对各种金属离子的反应性。Muñoz等人(2011年)合成了使用类似化合物2-(3,5-二苯基-1H-吡唑-1-基)乙醇对Pd(II)、Zn(II)和Cu(II)进行配合的配合物,展示了所得配合物中不同的几何结构(Muñoz等人,2011)。
3. 光化学研究
2-(3,5-二甲氧基苯基)乙醇也是光化学研究的课题。例如,Castellan等人(1990年)探讨了一个O-甲基化的α-酮基β-1木质素模型二聚体,1,2-二(3′,4′-二甲氧基苯基)乙酮的光化学,分析了其在各种状态下的光化学反应性(Castellan等人,1990)。
4. 合成和表征
含有2-(3,5-二甲氧基苯基)乙醇的化合物的合成和表征是一个重要的研究领域。例如,Tayade & Waghmare(2016年)讨论了含有这种化学物质的化合物的合成,详细描述了它们的结构表征和化学性质(Tayade & Waghmare, 2016)。
安全和危害
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODKVFPYBAMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295429 | |
| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)ethanol | |
CAS RN |
7417-20-1 | |
| Record name | 3,5-Dimethoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 101853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7417-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


